molecular formula C17H14ClN3O B2430167 (E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide CAS No. 1396893-06-3

(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide

Cat. No. B2430167
CAS RN: 1396893-06-3
M. Wt: 311.77
InChI Key: RWMZURGGNMTGFN-CMDGGOBGSA-N
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Description

“(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide” is a complex organic compound that contains several functional groups. It has a pyrazolo[1,5-a]pyridine core, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in pharmaceuticals and exhibit a wide range of biological activities .

Scientific Research Applications

Acrylamide in Food Chemistry and Toxicology

Acrylamide is widely recognized for its industrial applications, particularly in synthesizing polyacrylamide. It has numerous applications in various industries, including soil conditioning, wastewater treatment, cosmetics, paper, textile, and as a solid support in protein electrophoresis in laboratories. Extensive research has been conducted on the effects of acrylamide in cells, tissues, animals, and humans due to the potential for exposure. It's noteworthy that acrylamide is found in foods formed during processing under conditions that induce Maillard browning products, sparking heightened interest in its chemistry, biochemistry, and safety. The need for a better understanding of acrylamide's formation, distribution in food, and its role in human health is paramount. This encompasses its non-food and food sources, exposure from the environment and diet, mechanism of formation in food, and its effects on human health, including its neurotoxicity, reproductive toxicity, genotoxicity/clastogenicity, and carcinogenicity (Friedman, 2003).

Industrial Applications of Acrylamide

Acrylamide serves as a synthetic monomer with a broad spectrum of industrial applications. It is primarily used as a precursor in polyacrylamide production, which is essential in water and wastewater treatment, pulp and paper processing, and mining and mineral processing. The discovery of acrylamide in heat-treated carbohydrate-rich foods led to intensive investigations into its occurrence, chemistry, agricultural practices, and toxicology, to assess potential risks to human health from its presence in the diet. The link between acrylamide in foods to the Maillard reaction and the amino acid asparagine has significantly advanced the understanding of its chemical formation during food preparation and processing (Taeymans et al., 2004).

Kinase Inhibition and Medicinal Applications

Pyrazolo[3,4-b]pyridine, a significant component of (E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide, is a versatile scaffold in kinase inhibitor design due to its ability to interact with kinases through multiple binding modes. It has been the subject of many patents and covers a broad range of kinase targets. This scaffold is often encountered in kinase inhibitors, providing an advantage in terms of intellectual property, inhibitor activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Pyrazolo[1,5-a]pyridine derivatives are known to have a wide range of biological activities, and could potentially act as enzyme inhibitors, receptor agonists or antagonists, or have other modes of action .

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-15-6-2-1-5-13(15)8-9-17(22)19-11-14-12-20-21-10-4-3-7-16(14)21/h1-10,12H,11H2,(H,19,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMZURGGNMTGFN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=C3C=CC=CN3N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=C3C=CC=CN3N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide

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